Methylmalonylchloride
Overview
Description
Methylmalonylchloride is a useful research compound. Its molecular formula is C4H4Cl2O2 and its molecular weight is 154.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Disorders
- Methylmalonic Acidemias : Methylmalonic acidemias, where methylmalonylchloride is relevant, are metabolic disorders characterized by the accumulation of methylmalonic acid due to deficiencies in certain enzymes. This condition presents with symptoms such as metabolic acidosis, hyperammonemia, and can lead to severe neurological handicap in survivors. Studies suggest that despite available therapies, outcomes remain poor, highlighting the need for improved awareness and diagnostic methods (Baumgartner et al., 2014).
Biochemical Applications
- Influence on Fatty Acid Synthesis : this compound has been studied in the context of fatty acid synthesis. Research shows that the presence of methylmalonyl-CoA, closely related to this compound, can significantly diminish the rate of fatty acid synthesis from acetyl-CoA and malonyl-CoA, and produce a complex mixture of methyl-branched fatty acids (Scaife, Wahle, & Garton, 1978).
Organic Chemistry
Chemical Reactions with Unsaturated Carboxamides : A study demonstrates the reaction of methylmalonyl dichloride with various unsaturated carboxamides, leading to the formation of specific hydroxy-methyl-oxazinones. This indicates its potential utility in synthetic organic chemistry for creating complex molecules (Komarov et al., 2003).
Substrate Range of Methylmalonyl Coenzyme A Synthetase : Research on Rhodopseudomonas palustris has shown that MatB acts as a methylmalonyl-CoA synthetase, which is vital for polyketide biosynthesis. This enzyme's activity with malonate and methylmalonate makes it significant for producing key biochemical units (Crosby et al., 2012).
Properties
IUPAC Name |
2-methylpropanedioyl dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c1-2(3(5)7)4(6)8/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEHKTFVUIVORU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448710 | |
Record name | methylmalonylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39619-07-3 | |
Record name | methylmalonylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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